molecular formula C15H16ClN3O2 B14604882 N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea CAS No. 58804-05-0

N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea

Cat. No.: B14604882
CAS No.: 58804-05-0
M. Wt: 305.76 g/mol
InChI Key: OCHUZLSMUYIVST-UHFFFAOYSA-N
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Description

N’-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound features a chloropyridinyl group attached to a phenyl ring through a methoxy linkage, and a dimethylurea moiety, making it a unique structure with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea typically involves the reaction of 6-chloropyridin-2-ylmethanol with 4-isocyanato-N,N-dimethylbenzamide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The mixture is stirred at a temperature range of 283–288 K for about 2 hours, followed by washing with hydrochloric acid solution and sodium hydrogen carbonate solution. The final product is obtained by recrystallization from dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N’-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets. It is known to bind and activate ryanodine receptors, leading to the release of intracellular calcium stores. This results in muscle paralysis and, ultimately, the death of target organisms, making it effective as an insecticide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a chloropyridinyl group and a dimethylurea moiety differentiates it from other similar compounds, providing unique reactivity and applications.

Properties

CAS No.

58804-05-0

Molecular Formula

C15H16ClN3O2

Molecular Weight

305.76 g/mol

IUPAC Name

3-[4-[(6-chloropyridin-2-yl)methoxy]phenyl]-1,1-dimethylurea

InChI

InChI=1S/C15H16ClN3O2/c1-19(2)15(20)18-11-6-8-13(9-7-11)21-10-12-4-3-5-14(16)17-12/h3-9H,10H2,1-2H3,(H,18,20)

InChI Key

OCHUZLSMUYIVST-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)OCC2=NC(=CC=C2)Cl

Origin of Product

United States

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